molecular formula C14H11NO B162088 9-Methoxyacridine CAS No. 10228-90-7

9-Methoxyacridine

Cat. No. B162088
CAS RN: 10228-90-7
M. Wt: 209.24 g/mol
InChI Key: ZHBWKWDAMIJZPW-UHFFFAOYSA-N
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Description

9-Methoxyacridine is a chemical compound with the molecular formula C14H11NO and a molecular weight of 209.2432 . It is also known by other names such as Acridine, 9-methoxy- .


Synthesis Analysis

The synthesis of 9-Methoxyacridine derivatives has been reported in various studies. For instance, a novel 9-azido derivative of acridine was prepared through the reaction of 9-methoxyacridine with N3CH2CH2NH2 . Another study reported the synthesis of 2-(9-oxoacridin-10(9H)-yl)-N-phenylacetamides .


Molecular Structure Analysis

The molecular structure of 9-Methoxyacridine was determined via single-crystal X-ray diffraction . The InChI code for 9-Methoxyacridine is 1S/C14H11NO/c1-16-14-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9H,1H3 .


Chemical Reactions Analysis

9-Methoxyacridine has been used in various chemical reactions. For example, it was used in a copper (I)-catalyzed azide-alkyne cycloaddition reaction with cobalt bis(dicarbollide)-based terminal alkynes to give the target 1,2,3-triazoles .


Physical And Chemical Properties Analysis

9-Methoxyacridine has a molecular weight of 209.25 . It is also known by its IUPAC name, 9-acridinyl methyl ether .

Scientific Research Applications

1. Antiparasitic Properties

9-Methoxyacridine and its derivatives have demonstrated significant antiparasitic properties. Studies have shown that compounds in the 2-methoxyacridine series, including their dimeric and tetrameric derivatives, exhibit strong in vitro antiparasitic properties against organisms like Leishmania infantum. The antileishmanial activity depends on the nature of both 7- and 9-substituted groups in monoacridines, and the length of the linker among bis- and tetra-acridines (Di Giorgio et al., 2003).

2. Colorimetric Assays

9-Methoxyacridine has been utilized in colorimetric assays for specific drugs. For example, a colorimetric assay for hydralazine hydrochloride was developed using the interaction of the drug with 9-methoxyacridine. This assay is effective for determining hydralazine in pharmaceutical dosage forms (Stewart & Parks, 1983).

3. Antimalarial and Antitrypanosomal Activities

Bis(9-amino-6-chloro-2-methoxyacridines) have been synthesized and tested for their in vitro activity against the erythrocytic stage of Plasmodium falciparum and other parasites. Results showed the importance of the nature of the linker for antiparasitic activity and cytotoxicity, suggesting potential use in malaria treatment (Girault et al., 2000).

4. Fluorescence Probes for Drug-Protein Binding Studies

Acridine derivatives, including 9-methoxyacridine, have been studied for their fluorescence characteristics in various solvents and in mixtures with bovine serum albumin. These studies are crucial for understanding drug-protein interactions (Ma, Hsu, & Luzzi, 1974).

5. Ribosome Biogenesis Inhibition

9-Aminoacridine, a related compound, has been found to inhibit both the transcription and processing of ribosomal RNA precursors, impacting ribosome biogenesis in mammalian cells. This has implications for the development of new ribosome biogenesis inhibitors (Anikin & Pestov, 2022).

6. Antimycobacterial Activity

Studies have shown that synthetic acridine derivatives, including 9-methoxyacridine, exhibit antimycobacterial activity against multidrug-resistant strains of Mycobacterium tuberculosis. This suggests their potential as novel treatments for tuberculosis (Bunalema et al., 2022).

Future Directions

The future development of 9-Methoxyacridine and its derivatives is promising. For instance, acridine derivatives of cobalt bis(dicarbollide) might serve as a novel scaffold for the future development of new agents for boron neutron capture therapy (BNCT) .

properties

IUPAC Name

9-methoxyacridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-16-14-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBWKWDAMIJZPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC=CC2=NC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40144856
Record name 9-Methoxyacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40144856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Methoxyacridine

CAS RN

10228-90-7
Record name 9-Methoxyacridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010228907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC221435
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221435
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Methoxyacridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Methoxyacridine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WPC8RDS67E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
E Kalatzis, Z Konga… - Journal of heterocyclic …, 1996 - Wiley Online Library
… 9-methoxyacridine is completely in the free form under the present conditions. This indicates that the dcmcthoxylation of 9-methoxyacridine … free 9-methoxyacridine (Scheme 1). In addi- …
Number of citations: 1 onlinelibrary.wiley.com
GP Moloney, DP Kelly, P Mack - Molecules, 2001 - mdpi.com
… Both diamines reacted smoothly with 9-methoxyacridine to give the bis-(9-acridinyl) compounds 11 and 15 but with 4,5-dimethyl-9-methoxyacridine, the bis compound 16 was produced …
Number of citations: 49 www.mdpi.com
JT Stewart, GS Yoo - Journal of pharmaceutical sciences, 1988 - Elsevier
… on the interaction of the drug with 9-methoxyacridine as a chromogenic agent is described … of heating and by the quantity of 9-methoxyacridine reagent utilized The absorbance at 438 …
Number of citations: 13 www.sciencedirect.com
JE Saxton - Acridines, Volume 9, 2009 - books.google.com
… with phosphorus oxychloride, cyclized to the 9-chloroacridine derivative (11), which with sodium methoxide gave the 9-methoxyacridine (12) as a dark oil that could not be easily purified…
Number of citations: 3 books.google.com
JT Stewart, EH Parks - International journal of pharmaceutics, 1983 - Elsevier
A colorimetric assay for hydralazine hydrochloride based on the interaction of the drug with 9-methoxyacridine is described. The highly colored substituted 9-aminoacridine product …
Number of citations: 17 www.sciencedirect.com
AL Jayewardene, JE Santoro… - Journal of Chromatography …, 1997 - Elsevier
Pyrazoloacridine (PZA) is a 9-methoxy substituted acridine with a reducible nitro group. PZA has shown selective solid tumor cytotoxicity with activity against hypoxic cells, non-cycling …
Number of citations: 6 www.sciencedirect.com
AA Druzina, NV Dudarova, IB Sivaev… - Russian Chemical …, 2023 - Springer
… A new 9-(azidoethylamino)acridine was obtained by the reaction of 9-methoxyacridine with N3CH2CH2NH2•HCl by refluxing in MeCN. Boron-containing conjugates of acridine were …
Number of citations: 0 link.springer.com
SA Lyakhov, YI Suveyzdis, LA Litvinova… - Die …, 2000 - europepmc.org
… a standard peptide-like coupling procedure using aliphatic diamines and protected amino acids following protective group removing and acridinylation by means of 9-methoxyacridine. …
Number of citations: 29 europepmc.org
SC Plaxe, JA Blessing, MA Bookman… - Gynecologic …, 2002 - Elsevier
… 366140) is a 9-methoxyacridine compound that has demonstrated activity in some patients with solid tumors. The Gynecologic Oncology Group (GOG) performed a phase II trial of PZA …
Number of citations: 18 www.sciencedirect.com
M Vlassa, C Afloroaei, N Dulămiţă… - Heterocyclic …, 1999 - degruyter.com
A new method using solid-liquid PTC for preparing 9-cyanoacridine derivatives in high yields under mild conditions is described. Some procedures for the synthesis of 9-cyanoacndine …
Number of citations: 0 www.degruyter.com

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